2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that belongs to the pyranoquinoline family. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amino-substituted compounds.
Scientific Research Applications
2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act by binding to DNA or proteins, thereby inhibiting their function and leading to cellular effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Quinoline derivatives: These compounds also possess a quinoline moiety and are known for their biological activities.
Uniqueness
What sets 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H19N3O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-amino-4-(4-methylsulfanylphenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H19N3O2S/c1-32-18-13-11-16(12-14-18)22-20(15-27)25(28)31-24-19-9-5-6-10-21(19)29(26(30)23(22)24)17-7-3-2-4-8-17/h2-14,22H,28H2,1H3 |
InChI Key |
ZENZMLLIJKPDMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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